1-Methylpentylamine

Übersicht

Beschreibung

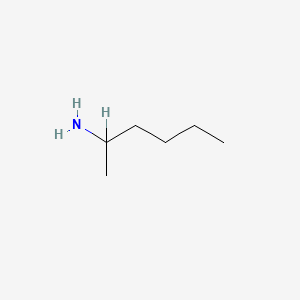

1-Methylpentylamine, also known as N-methylpentylamine, is an organic compound with the molecular formula C6H15N. It is a type of amine, specifically a secondary amine, where the nitrogen atom is bonded to a methyl group and a pentyl group. This compound is a colorless to almost colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methylpentylamine can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylamine group:

CH3(CH2)4Br+CH3NH2→CH3(CH2)4NHCH3+HBr

Another method involves the reduction of 2-hexanone with ammonia and hydrogen in the presence of a catalyst such as platinum. This process yields this compound through a series of steps, including the formation of an imine intermediate:

CH3(CH2)3COCH3+NH3+H2→CH3(CH2)4NHCH3+H2O

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often involve continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylpentylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Elimination: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Elimination: Bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines.

Elimination: Alkenes such as 1-hexene.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Methylpentylamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex nitrogen-containing compounds and as a reagent in various chemical reactions.

Key Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Amides or nitriles |

| Reduction | Primary amines |

| Substitution | Various substituted amines |

| Elimination | Alkenes (e.g., 1-hexene) |

These reactions highlight its versatility in generating a wide range of chemical entities essential for further research and industrial applications.

Biological Research

In biological contexts, this compound is used to study amine metabolism and its effects on biological systems. Its structural properties allow it to interact with various molecular targets, influencing metabolic pathways.

Biological Mechanisms

- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit cholinesterase enzymes, which are vital for neurotransmitter regulation. Studies suggest that N-methylation enhances inhibitory effects on butyrylcholinesterase (BuChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .

- Antiviral Properties : Research indicates that N-methylated derivatives exhibit antiviral activities against several viruses, including coronaviruses. This positions this compound as a candidate for further investigation in antiviral drug development .

Industrial Applications

In industry, this compound functions as a solvent and an intermediate in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it suitable for various manufacturing processes.

Case Studies

Several studies have explored the biological activities of this compound:

- Cholinesterase Inhibition Study : A study published in MDPI evaluated the effects of various derivatives on BuChE inhibition. The findings indicated that N-methylation significantly increased inhibitory potency compared to non-methylated controls .

- Antiviral Activity Investigation : Research focused on the antiviral properties of methylated derivatives against human coronaviruses showed promising results in vitro, highlighting the potential for therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-methylpentylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and interact with other molecules through van der Waals forces. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylamine: A primary amine with the formula CH3NH2.

Ethylamine: A primary amine with the formula C2H5NH2.

Propylamine: A primary amine with the formula C3H7NH2.

Butylamine: A primary amine with the formula C4H9NH2.

Hexylamine: A primary amine with the formula C6H13NH2.

Uniqueness

1-Methylpentylamine is unique due to its specific structure, where the nitrogen atom is bonded to both a methyl group and a pentyl group. This structure imparts distinct chemical and physical properties, such as its boiling point, solubility, and reactivity. Compared to primary amines, this compound exhibits different reactivity patterns, particularly in substitution and elimination reactions, due to the presence of the additional alkyl group.

Biologische Aktivität

1-Methylpentylamine (MPA), also known as N-methylpentylamine, is an organic compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its amine functional group, which allows it to participate in various biochemical reactions. Its chemical formula is , indicating it contains a six-carbon chain with a methyl group attached to the nitrogen atom.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Interaction with Receptors : MPA can engage with neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognitive functions. Its structure allows it to form hydrogen bonds and interact via van der Waals forces, which are crucial for receptor binding.

- Enzyme Inhibition : There is evidence suggesting that MPA may inhibit certain enzymes, such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and other neurotransmitters in the brain, potentially affecting mood and behavior .

Biochemical Pathways

This compound participates in several metabolic pathways:

- Amine Metabolism : As an amine, MPA is involved in various metabolic processes, including the synthesis and degradation of neurotransmitters. It can influence the levels of key biogenic amines in the body.

- Hydrogen Bonding : The nitrogen atom in MPA allows it to engage in hydrogen bonding, which is essential for its interaction with biological molecules and receptors.

Pharmacokinetics

- Solubility : MPA is known to be soluble in water, which enhances its bioavailability and absorption within biological systems.

- Distribution : Once absorbed, MPA can distribute throughout the body, exerting effects on various tissues and organs depending on its receptor interactions.

Case Studies and Experimental Data

- Neurotransmitter Modulation : A study indicated that this compound could enhance serotonin levels by inhibiting MAO activity. This suggests potential applications in treating mood disorders .

- Histamine Receptor Interaction : Computational studies have shown that derivatives of MPA can interact with histamine H1 receptors, suggesting a possible role as an antihistamine agent. The binding interactions were analyzed through molecular docking simulations, revealing significant hydrogen bond formations with key amino acids in the receptor .

- Immune Response Stimulation : Research has demonstrated that certain derivatives of MPA can activate immune responses by stimulating Toll-like receptors (TLRs), leading to increased production of cytokines like IL-6. This indicates potential applications in immunotherapy .

Applications

This compound has diverse applications across various fields:

- Pharmaceuticals : Due to its potential effects on neurotransmitter levels and immune modulation, MPA is being studied for therapeutic applications in psychiatry and immunology.

- Industrial Chemistry : MPA serves as a building block for synthesizing more complex nitrogen-containing compounds used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C6H15N | Neurotransmitter modulation |

| Ethylamine | C2H7N | Basic amine properties |

| Propylamine | C3H9N | Similar receptor interactions |

Eigenschaften

IUPAC Name |

hexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBBUURBHXLGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884146 | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-79-3 | |

| Record name | 2-Hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Aminohexane used in the synthesis of other compounds?

A1: 2-Aminohexane serves as a starting material for synthesizing more complex molecules. Research highlights its use as an amine donor in transamination reactions catalyzed by enzymes like (R)-Amine Transaminases. [] This reaction allows for the production of optically pure (R)-amines, which are valuable building blocks for pharmaceuticals and other fine chemicals. []

Q2: What is the role of 2-Aminohexane in studying hydrodenitrogenation (HDN)?

A2: 2-Aminohexane and its related compounds (2-methylpyridine, 2-methylpiperidine, 1-aminohexane) are crucial in understanding the mechanism of hydrodenitrogenation (HDN). [] HDN is a critical process in petroleum refining to remove nitrogen from fuel, reducing harmful emissions. Studies using these compounds help elucidate the step-by-step breakdown pathways during HDN and the influence of molecular structure on the reaction. []

Q3: Can enzymes utilize 2-Aminohexane for the synthesis of chiral amines?

A3: Yes, specific fungal Reductive Aminases (RedAms) can utilize 2-Aminohexane in the synthesis of chiral amines. For example, RedAms from Neosartorya spp. (NfRedAm and NfisRedAm) demonstrate a unique ability to use 2-Aminohexane as the amine partner, producing chiral primary amines with high conversion rates and excellent enantiomeric excess. [] This characteristic makes these enzymes particularly interesting for potential industrial applications.

Q4: Are there any studies on the stability of enzymes that utilize 2-Aminohexane?

A4: Research indicates that immobilizing enzymes like (R)-Amine Transaminases, which can utilize 2-Aminohexane, onto a chitosan support enhances their stability. [] This immobilization resulted in a significant increase in the conversion of 2-aminohexane to (R)-2-aminohexane, highlighting the potential for improving biocatalytic processes through enzyme immobilization. []

Q5: What is the significance of studying the configuration of 2-Aminohexane?

A5: 2-Aminohexane, being a chiral molecule, exists as two enantiomers (mirror images). Understanding the configuration of 2-Aminohexane, specifically its relationship to Norleucine, is crucial for various applications. [] For instance, in pharmaceutical development, the biological activity of a drug can significantly differ depending on its enantiomeric form.

Q6: What can you tell us about the early research on 2-Aminohexane's pharmacological properties?

A6: Early pharmacological studies on octylamines, including 2-Aminohexane, primarily focused on their pressor (blood pressure-increasing) effects. [] Researchers observed that while octylamine exhibited less pressor activity compared to other amines in the series, 2-Aminohexane demonstrated a notable rise in blood pressure in animal models. [] These initial findings paved the way for further investigation into the pharmacological potential of 2-Aminohexane and similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.